molecular formula C25H32Cl2N2O3 B14251798 9H-Fluoren-9-one, 3,6-dichloro-2,7-bis[2-(diethylamino)ethoxy]- CAS No. 313499-49-9

9H-Fluoren-9-one, 3,6-dichloro-2,7-bis[2-(diethylamino)ethoxy]-

Cat. No.: B14251798
CAS No.: 313499-49-9
M. Wt: 479.4 g/mol
InChI Key: HLXSBCYARPPGGN-UHFFFAOYSA-N
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Description

9H-Fluoren-9-one, 3,6-dichloro-2,7-bis[2-(diethylamino)ethoxy]- is a synthetic organic compound belonging to the fluorene family. Fluorenes are known for their unique structural properties and have been widely studied for their applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

The synthesis of 9H-Fluoren-9-one, 3,6-dichloro-2,7-bis[2-(diethylamino)ethoxy]- typically involves multiple steps. One common method starts with the preparation of 4-(2,7-dichloro-9H-fluoren-4-yl)thiazole, which is then reacted with various aryl/heteroaryl aldehydes to form Schiff base intermediates. These intermediates are further reacted with thioglycolic acid and chloroacetyl chloride to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

9H-Fluoren-9-one, 3,6-dichloro-2,7-bis[2-(diethylamino)ethoxy]- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 9H-Fluoren-9-one, 3,6-dichloro-2,7-bis[2-(diethylamino)ethoxy]- involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active sites of dihydrofolate reductase enzyme, inhibiting its activity. This interaction disrupts the folate pathway, which is crucial for DNA synthesis and cell division, thereby exerting its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Compared to other similar compounds, 9H-Fluoren-9-one, 3,6-dichloro-2,7-bis[2-(diethylamino)ethoxy]- stands out due to its unique structural features and broad range of applications. Similar compounds include:

These compounds share some structural similarities but differ in their specific applications and chemical properties.

Properties

CAS No.

313499-49-9

Molecular Formula

C25H32Cl2N2O3

Molecular Weight

479.4 g/mol

IUPAC Name

3,6-dichloro-2,7-bis[2-(diethylamino)ethoxy]fluoren-9-one

InChI

InChI=1S/C25H32Cl2N2O3/c1-5-28(6-2)9-11-31-23-15-19-17(13-21(23)26)18-14-22(27)24(16-20(18)25(19)30)32-12-10-29(7-3)8-4/h13-16H,5-12H2,1-4H3

InChI Key

HLXSBCYARPPGGN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=C(C=C2C(=C1)C(=O)C3=CC(=C(C=C32)Cl)OCCN(CC)CC)Cl

Origin of Product

United States

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